molecular formula C7H6N2O3S2 B1211028 5-Hydroxy-2-benzothiazolesulfonamide CAS No. 29927-14-8

5-Hydroxy-2-benzothiazolesulfonamide

Cat. No.: B1211028
CAS No.: 29927-14-8
M. Wt: 230.3 g/mol
InChI Key: NOOBQTYVTDBXTL-UHFFFAOYSA-N
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Description

6-HYDROXY-1,3-BENZOTHIAZOLE-2-SULFONAMIDE is an organic compound belonging to the class of benzothiazoles. These compounds are characterized by a benzene ring fused to a thiazole ring, which contains nitrogen and sulfur atoms.

Preparation Methods

The synthesis of 6-HYDROXY-1,3-BENZOTHIAZOLE-2-SULFONAMIDE typically involves the reaction of 2-aminobenzenethiol with chlorosulfonic acid, followed by hydrolysis. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or water to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-HYDROXY-1,3-BENZOTHIAZOLE-2-SULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

6-HYDROXY-1,3-BENZOTHIAZOLE-2-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-HYDROXY-1,3-BENZOTHIAZOLE-2-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. The compound binds to the active site of the enzyme, preventing its normal function . Additionally, it may interact with other proteins and pathways, contributing to its biological effects.

Comparison with Similar Compounds

6-HYDROXY-1,3-BENZOTHIAZOLE-2-SULFONAMIDE can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its use in dye synthesis and as a pharmaceutical intermediate.

    2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.

    6-Hydroxy-1,3-benzothiazole-2-carbonitrile:

Properties

CAS No.

29927-14-8

Molecular Formula

C7H6N2O3S2

Molecular Weight

230.3 g/mol

IUPAC Name

6-hydroxy-1,3-benzothiazole-2-sulfonamide

InChI

InChI=1S/C7H6N2O3S2/c8-14(11,12)7-9-5-2-1-4(10)3-6(5)13-7/h1-3,10H,(H2,8,11,12)

InChI Key

NOOBQTYVTDBXTL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)N=C(S2)S(=O)(=O)N

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)S(=O)(=O)N

Synonyms

6-hydroxybenzothiazide-2-sulfonamide
L 643,799
L 643799
L-643799

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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NS(=O)(=O)c1nc2cc(O)ccc2s1

Synthesis routes and methods II

Procedure details

A stirred suspension of 5-methoxy-2-benzothiazolesulfonamide (11.8 g, 0.048 mole) and aluminum chloride (28 g, 0.21 mole) in heptane (500 ml) was heated at reflux for 21/2 hours then cooled. The aluminum chloride complex was decomposed by the addition of ice water (400 ml) to give 6.5 g of 5-hydroxy-2-benzothiazolesulfonamide which melts at 224° C. after reprecipitiation from dilute sodium hydroxide with dilute hydrochloric acid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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11.8 g
Type
reactant
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28 g
Type
reactant
Reaction Step Two
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500 mL
Type
solvent
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[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
5-hydroxy-2-benzothiazolesulfonamide

Synthesis routes and methods III

Procedure details

A stirred suspension of 5-methoxy-2-benzothiazolesulfonamide (11.8 g, 0.048 mole) and aluminum chloride (28 g, 0.21 mole) in heptane (500 ml) is heated at reflux for 21/2 hours then cooled. The aluminum chloride complex is decomposed by the addition of ice water (400 ml) to give 6.5 g of 5-hydroxy-2-benzothiazolesulfonamide which melts at 224° C. after reprecipitation from dilute sodium hydroxide with dilute hydrochloric acid.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
5-hydroxy-2-benzothiazolesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-2-benzothiazolesulfonamide
Reactant of Route 2
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5-Hydroxy-2-benzothiazolesulfonamide
Reactant of Route 3
5-Hydroxy-2-benzothiazolesulfonamide
Reactant of Route 4
Reactant of Route 4
5-Hydroxy-2-benzothiazolesulfonamide
Reactant of Route 5
5-Hydroxy-2-benzothiazolesulfonamide
Reactant of Route 6
5-Hydroxy-2-benzothiazolesulfonamide

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